N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a structurally complex small molecule featuring a benzo[c][1,2,5]thiadiazole core linked to an indolin-6-yl group via a carboxamide bridge, with a furan-2-carbonyl substituent at the indoline nitrogen. This heterocycle is known for its electron-withdrawing properties, metabolic stability, and role in modulating protein-ligand interactions .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(13-4-6-15-16(10-13)23-28-22-15)21-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMMDYQNKNXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action:
The compound likely interacts with specific receptors or enzymes due to its indole and benzothiadiazole moieties. These interactions may lead to downstream signaling events. For instance, the indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The benzothiadiazole ring could also contribute to its pharmacological effects.
Biochemical Pathways:
Without direct evidence, we can speculate that the compound might modulate various pathways. For instance:
Action Environment:
Environmental factors (pH, temperature, etc.) can influence drug stability and efficacy. For instance:
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features an indole moiety , a benzo[c][1,2,5]thiadiazole ring , and a furan-2-carbonyl substituent . These structural components suggest a diverse range of biological activities. The synthesis typically involves multi-step organic reactions that include the preparation of indole derivatives followed by the introduction of the furan and thiadiazole moieties .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance:
- Cell Line Studies : The compound was evaluated against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. The MTT assay demonstrated that it possesses potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies revealed that the compound targets the vascular endothelial growth factor receptor 2 (VEGFR-2) , a critical player in tumor angiogenesis. Compounds similar to this one have shown IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, indicating strong inhibitory potential .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been reported to exhibit:
- Antiviral Activity : Indole derivatives are known for their antiviral properties. Studies suggest that modifications in the indole structure can enhance activity against various viral targets .
- Anti-inflammatory Effects : Compounds containing thiadiazole rings have been associated with anti-inflammatory activities, which could be relevant for treating inflammatory diseases .
Data Table: Biological Activities Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indole + Thiadiazole + Furan | Anticancer (VEGFR-2 inhibitor) |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Anticancer |
| Indole Derivatives | Indole core structure | Antiviral and anticancer properties |
| Benzothiadiazoles | Benzothiadiazole framework | Antimicrobial activity |
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Case Study on Antiproliferative Activity : A study reported that specific derivatives showed selective inhibition against breast and colon cancer cell lines while sparing prostate cancer cells. This selectivity suggests potential for targeted therapies .
- Molecular Docking Analysis : Another study utilized molecular docking to elucidate binding interactions between these compounds and VEGFR-2, providing insights into their mechanism of action as potential anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as the benzo[c][1,2,5]thiadiazole core, carboxamide linkages, or heterocyclic substituents.
Benzo[c][1,2,5]thiadiazole-Based Carboxamides
- EG00229 (S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid: Key Difference: Sulfonamide group vs. carboxamide linkage in the target compound. Activity: EG00229 is a neuropilin-1 (NRP1) antagonist, inhibiting VEGF-A binding . The benzo[c][1,2,5]thiadiazole moiety here enhances binding specificity, suggesting the core’s utility in protein interaction modulation.
TDMA (1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine):
Imidazo[2,1-b]thiazole Carboxamides ()
- ND-11503 and ND-11564: Key Difference: Imidazo[2,1-b]thiazole core vs. benzo[c][1,2,5]thiadiazole in the target compound. Substituents: ND-11503 has a dihydrobenzofuran group, while ND-11564 incorporates trifluoromethyl phenoxy. Activity: These compounds exhibit antitumor and antiangiogenic properties, with substituents influencing solubility and target affinity .
Thiazole-5-Carboxamide Kinase Inhibitors
- BMS-354825: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Key Difference: Thiazole core vs. benzo[c][1,2,5]thiadiazole in the target compound. Activity: A dual Src/Abl kinase inhibitor with potent antitumor activity . The carboxamide linkage and aromatic substituents are critical for kinase selectivity.
Materials Science Derivatives ()
- DTCPB and DTCTB: Key Feature: Benzo[c][1,2,5]thiadiazole core functionalized with electron-donating groups (di-p-tolylamino). Application: Used in organic photovoltaics for charge transport enhancement . The target compound’s indolin-furan group could similarly influence electron delocalization if applied in materials science.
Structural and Functional Analysis
Role of Heterocyclic Cores
- Benzo[c][1,2,5]thiadiazole : Enhances metabolic stability and electron deficiency, favoring interactions with aromatic residues in proteins (e.g., NRP1) .
- Imidazo[2,1-b]thiazole : Offers planar rigidity, improving DNA intercalation in antitumor agents .
- Thiazole : Common in kinase inhibitors due to its ability to mimic ATP’s purine ring .
Substituent Effects
- Furan-Indolin Group : The furan-2-carbonyl substituent in the target compound may improve blood-brain barrier penetration (as seen in TDMA ), while the indolin group could mimic tyrosine residues in kinase binding pockets.
- Trifluoromethyl and Halo Groups : In ND-11564 and BMS-354825, these groups enhance lipophilicity and target residence time .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and structurally related compounds?
- Methodology : The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., benzo[c][1,2,5]thiadiazole-5-carboxylic acid) and amine-containing intermediates (e.g., 1-(furan-2-carbonyl)indolin-6-amine). Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used to facilitate amide bond formation .
- Key Steps :
- Activation of the carboxylic acid using EDCI/HOBt in anhydrous DMF or dichloromethane.
- Reaction with the amine component under nitrogen atmosphere at room temperature for 12–24 hours.
- Purification via column chromatography or recrystallization .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks to confirm the presence of the indoline, furan, and thiadiazole moieties. For example, the furan carbonyl signal typically appears at ~160–165 ppm in 13C NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address contradictory data between in vitro biological activity and computational docking predictions for this compound?
- Resolution Strategy :
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity .
- Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-protein interactions under physiological conditions (e.g., solvation, pH) to reconcile discrepancies .
- Metabolite Screening : Rule out off-target effects or metabolic instability using LC-MS/MS-based metabolite profiling .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced kinase inhibitory activity?
- SAR Considerations :
- Furan-2-carbonyl Group : Critical for hydrophobic interactions in kinase ATP-binding pockets. Substitution with bulkier groups (e.g., thiophene) may reduce activity due to steric hindrance .
- Benzo[c][1,2,5]thiadiazole Core : Electron-deficient regions enhance π-π stacking with tyrosine residues in Abl/Src kinases. Fluorination at the 4-position of the benzothiadiazole improves metabolic stability .
- Indoline Substituents : Methyl or chloro groups at the indoline’s 3-position increase potency by stabilizing a bioactive conformation .
Q. What experimental strategies are recommended to optimize solubility and bioavailability for in vivo studies?
- Approaches :
- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance absorption .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time .
Data Analysis & Validation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Guidelines :
- Cell Line Profiling : Cross-reference genetic backgrounds (e.g., p53 status, kinase expression levels) using databases like COSMIC or CCLE .
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify differentially regulated pathways in sensitive vs. resistant lines .
- Redundancy Checks : Validate results with isogenic cell lines (e.g., CRISPR-edited variants) to isolate genetic drivers of sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
